5,7-Difluorochroman-4-ol
Overview
Description
5,7-Difluorochroman-4-ol is an organic compound with the molecular formula C9H8F2O2. It is a chiral difluorinated hydroxybenzene derivative and is known for its role as an intermediate in the synthesis of tegoprazan, a potassium-competitive acid blocker used in the treatment of gastroesophageal reflux disease and gastric ulcers .
Scientific Research Applications
5,7-Difluorochroman-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Future Directions
A practical green synthesis of ®-5,7-difluorochroman-4-ol, a key intermediate of Tegoprazan, has been reported . This suggests that there is ongoing research into the synthesis methods of this compound, which could lead to more efficient and environmentally friendly production methods in the future.
Relevant Papers A paper titled “A Practical Green Synthesis of ®-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan” provides detailed information about the synthesis of this compound .
Mechanism of Action
Target of Action
5,7-Difluorochroman-4-ol is an important intermediate in the synthesis of Tegoprazan . .
Mode of Action
It is synthesized from 5,7-difluorochroman-4-one through an asymmetric reduction reaction . The process involves the use of ketoreductase, coenzyme, and a coenzyme circulating system .
Pharmacokinetics
Its solubility and other physicochemical properties can influence its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known to be a potent and highly selective inhibitor of gastric H+/K±ATPase , an enzyme that plays a crucial role in the production of gastric acid. The inhibition is achieved in a potassium-competitive manner .
Cellular Effects
The cellular effects of 5,7-Difluorochroman-4-ol are primarily related to its ability to inhibit gastric acid secretion By inhibiting H+/K±ATPase, it reduces the production of gastric acid, thereby influencing various cellular processes related to acid secretion
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the H+/K±ATPase enzyme in a potassium-competitive manner This binding is reversible, allowing for control over the inhibition of the enzyme
Dosage Effects in Animal Models
In animal models, specifically dogs, this compound has been shown to potently inhibit histamine-induced gastric acid secretion . A complete inhibition was observed at a dosage of 1.0 mg/kg starting from 1 hour after administration
Preparation Methods
The preparation of 5,7-Difluorochroman-4-ol typically involves the asymmetric reduction of 5,7-difluorochroman-4-one. This reaction is carried out in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. The ketoreductase used can be one or a combination of short-chain dehydrogenases/reductases family, medium-chain dehydrogenases/reductase, or aldo-keto reductase . The reaction conditions are mild, and the process is suitable for industrial production due to its high conversion rate and good chiral selectivity .
Chemical Reactions Analysis
5,7-Difluorochroman-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,7-difluorochroman-4-one.
Reduction: The compound itself is typically produced through the reduction of 5,7-difluorochroman-4-one.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include ketoreductase for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
5,7-Difluorochroman-4-ol can be compared with other similar compounds, such as:
5,7-Difluorochroman-4-one: The precursor in the synthesis of this compound.
Tegoprazan: The pharmaceutical compound synthesized using this compound as an intermediate.
Other fluorinated hydroxybenzene derivatives: These compounds share similar structural motifs and may have comparable chemical properties and applications
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of tegoprazan, which is a novel potassium-competitive acid blocker with significant therapeutic potential.
Properties
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTYMLFMXKYIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-5,7-Difluorochroman-4-ol in pharmaceutical synthesis?
A1: (R)-5,7-Difluorochroman-4-ol is a crucial building block in the production of Tegoprazan []. Tegoprazan is a potassium-competitive acid blocker (P-CAB) known for its role in treating gastroesophageal reflux disease (GERD). The efficient synthesis of (R)-5,7-Difluorochroman-4-ol is therefore highly relevant for the pharmaceutical industry.
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